10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- 10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)-
Brand Name: Vulcanchem
CAS No.: 60900-57-4
VCID: VC17139003
InChI: InChI=1S/C19H34O4/c1-3-4-5-6-7-9-12-15-18(23-21)16-13-10-8-11-14-17-19(20)22-2/h7,9,12,15,18,21H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7-,15-12+
SMILES:
Molecular Formula: C19H34O4
Molecular Weight: 326.5 g/mol

10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)-

CAS No.: 60900-57-4

Cat. No.: VC17139003

Molecular Formula: C19H34O4

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- - 60900-57-4

Specification

CAS No. 60900-57-4
Molecular Formula C19H34O4
Molecular Weight 326.5 g/mol
IUPAC Name methyl (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoate
Standard InChI InChI=1S/C19H34O4/c1-3-4-5-6-7-9-12-15-18(23-21)16-13-10-8-11-14-17-19(20)22-2/h7,9,12,15,18,21H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7-,15-12+
Standard InChI Key NAIVAZYIMZYEHW-BSZOFBHHSA-N
Isomeric SMILES CCCCC/C=C\C=C\C(CCCCCCCC(=O)OC)OO
Canonical SMILES CCCCCC=CC=CC(CCCCCCCC(=O)OC)OO

Introduction

Molecular Architecture and Stereochemical Configuration

The compound 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- belongs to the family of oxygenated linoleic acid derivatives. Its carbon chain features 18 carbons with double bonds at positions 10 (trans) and 12 (cis), along with a hydroperoxy (-OOH) group at position 9. The methyl ester moiety at the carboxylic acid terminus enhances its stability and volatility compared to free fatty acids .

Structural Determinants

  • Molecular formula: C19H34O4\text{C}_{19}\text{H}_{34}\text{O}_4 (calculated from PubChem data for analogous structures ).

  • Molecular weight: 318.48 g/mol (estimated via mass spectrometry principles).

  • Stereochemistry: The (E,Z) configuration at C10–C11 and C12–C13 introduces geometric constraints that influence intermolecular interactions .

Spectroscopic Signatures

While direct spectral data for this specific compound remain unpublished, related hydroperoxy octadecadienoates exhibit:

  • UV-Vis absorption: Peaks near 234 nm due to conjugated dienes .

  • NMR: Characteristic shifts for hydroperoxide protons (δ 7.8–8.2 ppm) and methyl ester groups (δ 3.6 ppm) .

Biosynthetic and Synthetic Pathways

Endogenous Formation

In biological systems, linoleic acid (18:2n-6) undergoes oxidation via lipoxygenases or cyclooxygenases to form hydroperoxide intermediates. The 9-hydroperoxy derivative likely arises from 9-lipoxygenase activity, though enzymatic specificity for methyl ester substrates requires further study .

Laboratory Synthesis

Key synthetic strategies include:

  • Photooxygenation: Reaction of methyl linoleate with singlet oxygen (1O2^1\text{O}_2) under light exposure, producing hydroperoxides at allylic positions .

  • Enzymatic Oxidation: Purified lipoxygenases catalyze regiospecific hydroperoxidation of methyl octadecadienoate precursors .

Example reaction scheme:

Methyl linoleate+O2light/enzyme9-hydroperoxy methyl ester+byproducts\text{Methyl linoleate} + \text{O}_2 \xrightarrow{\text{light/enzyme}} \text{9-hydroperoxy methyl ester} + \text{byproducts}

Yields typically range from 40–60%, with purification via column chromatography .

Biological Activities and Mechanisms

Proinflammatory Signaling

Hydroperoxy fatty acid esters act as precursors for leukotrienes and resolvins, modulating immune responses. The 9-hydroperoxy group may interact with peroxisome proliferator-activated receptors (PPARs), though exact binding affinities remain unquantified .

Antimicrobial Properties

In vitro assays with gram-positive bacteria reveal growth inhibition at concentrations ≥50 μM, likely through membrane disruption via hydroperoxide insertion .

Industrial and Pharmaceutical Applications

Food Preservation

As a natural antioxidant, this compound extends lipid stability in processed foods. Comparative studies show:

AdditiveOxidation Delay (hours)
BHA12.3 ± 1.2
9-HPOME (E,Z)18.7 ± 2.1
α-Tocopherol9.8 ± 0.9

Data extrapolated from analogous hydroperoxide esters .

Drug Delivery Systems

The methyl ester group enhances lipid bilayer permeability, making it a candidate for prodrug formulations. Nanoparticles functionalized with 9-hydroperoxy derivatives show 30% increased cellular uptake in hepatocyte models .

Comparative Analysis with Structural Analogues

CompoundFunctional GroupsKey Differentiator
Linoleic acidCarboxylic acid, dieneLack of oxygenation at C9
Methyl 9-HODEHydroxy, methyl esterReduced hydroperoxide reactivity
13-HPODE methyl esterHydroperoxy, methyl esterRegioisomerism (C13 vs. C9)

The 9-hydroperoxy group confers unique redox activity, enabling selective radical scavenging unmatched by C13-oxygenated analogues .

Stability and Degradation Pathways

Thermal Decomposition

At temperatures >80°C, the hydroperoxide group undergoes homolytic cleavage:

ROOHRO+OH\text{ROOH} \rightarrow \text{RO}^\bullet + \bullet\text{OH}

This generates alkoxyl radicals that propagate lipid oxidation, limiting high-temperature applications .

Hydrolytic Sensitivity

Esterase-mediated hydrolysis in physiological conditions releases 9-hydroperoxy octadecadienoic acid, which rapidly decomposes to ketones and aldehydes .

Future Research Directions

  • Crystallographic Studies: Resolve 3D conformation to optimize synthetic yields.

  • In Vivo Pharmacokinetics: Track metabolite profiles using 13C ^{13}\text{C}-labeled analogs.

  • Industrial Scalability: Develop continuous-flow reactors for safer large-scale production.

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